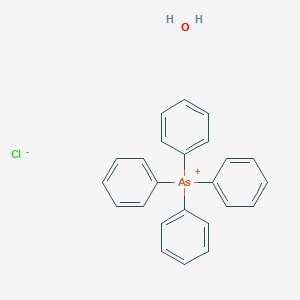

Tetraphenylarsonium chloride monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

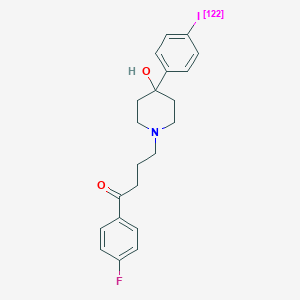

Tetraphenylarsonium chloride monohydrate is a chemical compound studied for various chemical properties and reactions. It is often used in the synthesis of other complex chemical compounds.

Synthesis Analysis

Tetraphenylarsonium chloride monohydrate can be synthesized from the reaction of tetraphenylarsonium chloride and sodium azide in aqueous solution, as detailed by Crawford and Klaptke (1999) in their study on the preparation of tetraphenylarsonium azide (Crawford & Klaptke, 1999).

Molecular Structure Analysis

The molecular structure of tetraphenylarsonium chloride monohydrate has been investigated through various techniques. Harmon et al. (1990) analyzed the structure of tetraethylammonium chloride monohydrate, providing insights into similar hydrates (Harmon, Gabriele, & Harmon, 1990).

Chemical Reactions and Properties

Various chemical reactions involving tetraphenylarsonium chloride monohydrate have been documented. For instance, Fok et al. (1969) discussed the chloroform extraction and polymerization of tetraphenylarsonium chloride (Fok, Hugus, & Sandell, 1969).

Physical Properties Analysis

Research on the physical properties of tetraphenylarsonium chloride monohydrate, such as distribution measurements between aqueous sodium chloride solutions and chloroform, have been conducted by Fok et al. (1969), revealing insights into its ionization and partition constants (Fok, Hugus, & Sandell, 1969).

Chemical Properties Analysis

Magee and Khattak (1964) explored the formation of teraphenylarsonium palladothiocyanate from the reaction of tetraphenylarsonium chloride with palladium in the presence of thiocyanate (Magee & Khattak, 1964).

Wirkmechanismus

Target of Action

Tetraphenylarsonium chloride monohydrate is an organoarsenic compound . It is primarily used as a cation exchange reagent . It is also used to prepare arsonium amide, oxime, and carbohydrate derivatives . .

Mode of Action

The compound is known to interact with its targets through cation exchange This process involves the exchange of cations (positively charged ions) between the compound and its target

Biochemical Pathways

It is known that the compound can be used to solubilize polyatomic anions in organic media . This suggests that it may interact with biochemical pathways involving these anions.

Result of Action

Given its use as a cation exchange reagent , it may influence the ionic balance within cells or biochemical systems.

Safety and Hazards

Tetraphenylarsonium chloride monohydrate is classified as Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

tetraphenylarsanium;chloride;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWSDTZKCSLRK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22AsClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369101 |

Source

|

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraphenylarsonium chloride monohydrate | |

CAS RN |

6024-92-6, 104170-16-3 |

Source

|

| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?

A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. Tetraphenylarsonium chloride monohydrate likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)